molecular formula C14H15BrClNO B5508401 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one

Cat. No.: B5508401
M. Wt: 328.63 g/mol
InChI Key: GQWPJPWDVIJWGJ-UHFFFAOYSA-N
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Description

3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C14H15BrClNO and its molecular weight is 328.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.00255 g/mol and the complexity rating of the compound is 367. The solubility of this chemical has been described as 8.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemistry and Reactivity

The study of photochemistry and the reactivity of related chemical structures, such as 4-chloroaniline derivatives, provides insight into the generation and behavior of phenyl cations under photolysis. Such research highlights the formation of complex structures and the potential for various chemical reactions, including electrophilic substitution and addition reactions, indicating a broad spectrum of chemical reactivity that could be relevant to the study of 3-[(3-bromo-4-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one (B. Guizzardi et al., 2001).

Crystal Structure Analysis

Research on compounds with similar structural features, such as N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)‐urea, has been conducted to understand their crystal structure and molecular interactions. These studies offer foundational knowledge for analyzing the structural characteristics and potential applications of this compound in materials science or pharmaceuticals (B. Yamin & A. Mardi, 2003).

Fluorescent Probes and Sensing Applications

The development of fluorescent probes for detecting metal ions and amino acids showcases the versatility of cyclohexenone derivatives in creating sensitive and selective sensors for environmental and biomedical applications. This research avenue could be explored with this compound to develop new sensing materials or diagnostic tools (Chaoxia Guo et al., 2014).

Synthesis and Characterization

Studies on the synthesis and characterization of related cyclohexenone compounds provide a basis for understanding the chemical properties and reactivity of this compound. These investigations are crucial for identifying potential applications in synthetic organic chemistry, materials science, and pharmaceutical development (Shi et al., 2007).

Anticonvulsant Properties

Research into the anticonvulsant properties of enaminones and related structures offers insight into the therapeutic potential of cyclohexenone derivatives. This area of study could inform the development of novel pharmaceutical agents based on the chemical framework of this compound, targeting neurological disorders and conditions (M. Kubicki et al., 2000).

Properties

IUPAC Name

3-(3-bromo-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO/c1-14(2)7-10(5-11(18)8-14)17-9-3-4-13(16)12(15)6-9/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWPJPWDVIJWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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